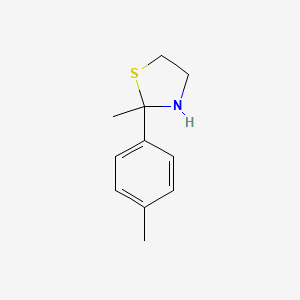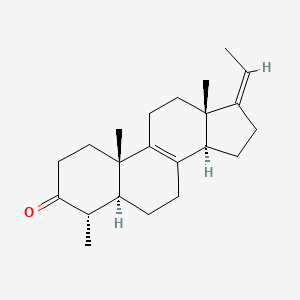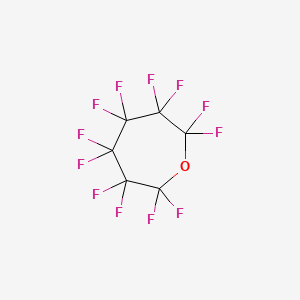![molecular formula C10H13ClO B14759946 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene CAS No. 1200-10-8](/img/structure/B14759946.png)
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chlorine atom and a propan-2-yloxy group are substituted at the 1 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-methylbenzene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-{[(propan-2-yl)oxy]methyl}benzene.
Oxidation: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzaldehyde.
Reduction: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzyl alcohol.
科学的研究の応用
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The chlorine atom and the propan-2-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions and the nature of the interacting species.
類似化合物との比較
1-Chloro-4-(propan-2-yl)benzene: Similar structure but lacks the oxy group.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of a propan-2-yloxy group.
1-Chloro-4-{[(methyl)oxy]methyl}benzene: Contains a methyl group instead of a propan-2-yl group.
Uniqueness: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of both a chlorine atom and a propan-2-yloxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
1200-10-8 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
1-chloro-4-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 |
InChIキー |
NUINNDSZOBUNRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)






![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)


